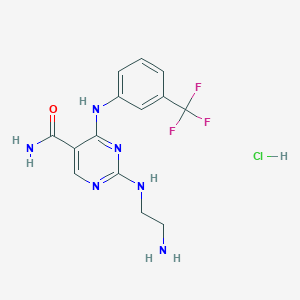
Syk Inhibitor II hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syk Inhibitor II hydrochloride is a potent, highly selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk). It has an IC50 value of 41 nM, making it an effective agent in inhibiting Syk activity . Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Syk Inhibitor II hydrochloride involves the preparation of pyrimidine-5-carboxamide derivatives. The synthetic route typically includes the following steps :
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced into the pyrimidine ring through substitution reactions.
Hydrochloride formation: The final compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Syk Inhibitor II hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Syk Inhibitor II hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Syk in various chemical reactions and pathways.
Mécanisme D'action
Syk Inhibitor II hydrochloride exerts its effects by selectively and reversibly inhibiting the activity of spleen tyrosine kinase (Syk). Syk is a critical component of the signaling pathways of immune receptors, including B-cell receptors and Fc receptors . Upon phosphorylation, Syk binds to immunoreceptor tyrosine-based activation motifs (ITAMs) and mediates downstream signaling, leading to various cellular responses . By inhibiting Syk, this compound disrupts these signaling pathways, thereby modulating immune cell function and reducing inflammation .
Comparaison Avec Des Composés Similaires
Syk Inhibitor II hydrochloride is unique in its high selectivity and potency as a Syk inhibitor. It is less potent against other kinases such as PKCε, PKCβII, ZAP-70, Btk, and Itk . Similar compounds include:
Fostamatinib (R788): An oral Syk inhibitor used in clinical trials for treating autoimmune diseases and hematological malignancies.
Entospletinib (GS-9973): A second-generation Syk inhibitor showing promising results in clinical trials against B-cell malignancies.
Cerdulatinib (PRT062070): A dual Syk/JAK inhibitor being evaluated for its efficacy in treating various malignancies.
TAK-659: Another Syk inhibitor under investigation for its potential therapeutic applications.
This compound stands out due to its high selectivity and reversible inhibition of Syk, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H16ClF3N6O |
|---|---|
Poids moléculaire |
376.76 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15F3N6O.ClH/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18;/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23);1H |
Clé InChI |
PVURZQHSTKFHCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


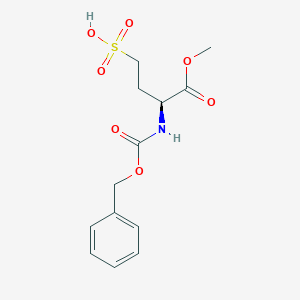
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
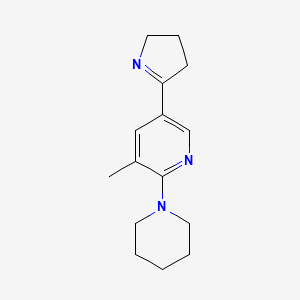

![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
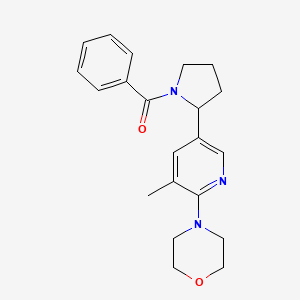
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
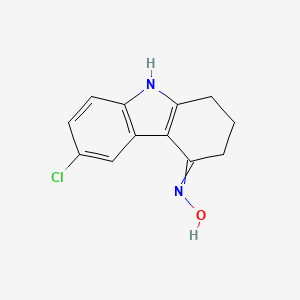

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)


